Rhizoxin D

Description

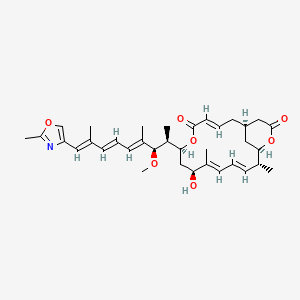

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H47NO7 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

(1R,3E,7S,9S,10E,12E,14R,15R)-9-hydroxy-7-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-10,14-dimethyl-6,16-dioxabicyclo[13.3.1]nonadeca-3,10,12-triene-5,17-dione |

InChI |

InChI=1S/C35H47NO7/c1-22(17-29-21-41-27(6)36-29)11-8-14-25(4)35(40-7)26(5)32-20-30(37)23(2)12-9-13-24(3)31-18-28(19-34(39)42-31)15-10-16-33(38)43-32/h8-14,16-17,21,24,26,28,30-32,35,37H,15,18-20H2,1-7H3/b11-8+,13-9+,16-10+,22-17+,23-12+,25-14+/t24-,26+,28-,30+,31-,32+,35+/m1/s1 |

InChI Key |

BDCIVUTULLELHY-BRPJXHCYSA-N |

Isomeric SMILES |

C[C@@H]1/C=C/C=C(/[C@H](C[C@H](OC(=O)/C=C/C[C@@H]2C[C@H]1OC(=O)C2)[C@H](C)[C@H](/C(=C/C=C/C(=C/C3=COC(=N3)C)/C)/C)OC)O)\C |

Canonical SMILES |

CC1C=CC=C(C(CC(OC(=O)C=CCC2CC1OC(=O)C2)C(C)C(C(=CC=CC(=CC3=COC(=N3)C)C)C)OC)O)C |

Synonyms |

rhizoxin D |

Origin of Product |

United States |

Chemical Synthesis and Derivatization

Retrosynthetic Analysis Strategies for Rhizoxin (B1680598) D

Retrosynthetic strategies for Rhizoxin D typically involve disconnecting the molecule into smaller, more manageable fragments that can be synthesized independently and then coupled together. Common disconnections target the macrolactone ring and the polyene side chain. One approach involves a key disconnection at the C10-C11 bond, often employing a palladium(0)-mediated cross-coupling reaction between a C3-C10 vinyl iodide and a C11-C20 enone fragment. fishersci.ca Another strategy involves elaborating a δ-lactone-substituted vinyl stannane (B1208499) and a phosphonate-substituted vinyl iodide, followed by their coupling to form the macrolide core. wikipedia.org The triene oxazole-containing side chain is then introduced later in the synthesis. wikipedia.org

Total Synthesis Methodologies

The total synthesis of this compound has been achieved through various methodologies, reflecting the complexity and the diverse strategies employed by different research groups. These syntheses often involve the convergent assembly of multiple fragments. nih.govsigmaaldrich.com

Pioneering Total Syntheses and Early Approaches

Early total syntheses of this compound paved the way for subsequent, more efficient and stereoselective routes. While specific details of the very first syntheses require deeper literature review beyond the provided snippets, it is noted that a recurring theme in many early syntheses was the closure of the macrolactone ring through an intramolecular Horner-Wittig-Emmons (HWE) reaction. nih.gov

Enantioselective Synthesis Approaches

Achieving high enantioselectivity is crucial for synthesizing biologically active natural products like this compound, which possesses multiple chiral centers. Enantioselective syntheses have been reported, often employing asymmetric reactions to establish the correct stereochemistry at various positions. wikipedia.orgnih.govfishersci.sethegoodscentscompany.com For example, asymmetric aldol (B89426) protocols have been utilized to introduce chiral centers in the central core of the molecule. nih.govfishersci.se The application of a Brown allylation reaction has also been employed for asymmetric control at the C15 and C16 positions. nih.govthegoodscentscompany.com Stereoselective induction at C13 has been achieved using the Crimmins protocol, while a substrate-controlled lithium aldol reaction provided selectivity at the C17 position in one approach to the C11-C19 fragment. wikipedia.orgsigmaaldrich.com

Convergent and Linear Synthesis Strategies

Both convergent and linear synthesis strategies have been applied to the synthesis of this compound. Convergent approaches, where several fragments are synthesized separately and then coupled, are often favored for complex molecules as they can be more efficient and allow for the rapid assembly of the target structure. nih.govsigmaaldrich.com Several reported syntheses are described as convergent. nih.govsigmaaldrich.com Linear syntheses involve building the molecule step-by-step from a starting material. While less common for highly complex targets like this compound, linear sequences are sometimes employed for the construction of specific fragments. One synthesis of a macrolide core fragment involved a longest linear sequence of 20 steps. nih.gov

Key Synthetic Transformations and Challenges

The synthesis of this compound involves a variety of key synthetic transformations to construct the carbon skeleton, introduce functional groups, and establish the correct stereochemistry. Some of the frequently employed reactions include:

Horner-Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations: These reactions are widely used for the formation of carbon-carbon double bonds, particularly the α,β-unsaturated ester or ketone moieties present in this compound. wikipedia.orgnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comtcichemicals.comcenmed.comcenmed.com The HWE reaction is often used for macrocyclization, forming the C2-C3 enoate bond. wikipedia.org An E-selective Horner-Wittig reaction has been used to introduce the triene oxazole-containing side chain. wikipedia.orgwikipedia.org

Wittig Olefination: Similar to HWE, the Wittig reaction is used to form carbon-carbon double bonds. It has been employed in the synthesis of various fragments and for homologation steps. nih.govthegoodscentscompany.comtcichemicals.comfishersci.ca

Stille Coupling: This palladium-catalyzed cross-coupling reaction is valuable for forming carbon-carbon bonds, particularly between vinyl stannanes and vinyl halides. wikipedia.orgnih.govwikipedia.orgthegoodscentscompany.comtcichemicals.comwikipedia.org An intramolecular Stille reaction has been used as a key step in elaborating the 16-membered macrolide core. wikipedia.orgwikipedia.org

Aldol Reactions: Aldol reactions, including asymmetric variants, are crucial for forming carbon-carbon bonds and setting stereocenters, particularly those bearing hydroxyl groups. nih.govsigmaaldrich.comfishersci.sewikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.cawikipedia.orgfishersci.no Asymmetric aldol protocols, such as those using (+)-DIPCl or the Crimmins protocol, have been applied to control stereochemistry. sigmaaldrich.comsigmaaldrich.comwikipedia.orgfishersci.cawikipedia.org

Ring-Closing Metathesis (RCM) and Alkyne Metathesis (RCAM): Metathesis reactions offer powerful methods for forming rings and carbon-carbon double or triple bonds. While efforts towards macrocycle formation by RCM between C(9) and C(10) in related rhizoxins were not always successful, ring-closing alkyne metathesis (RCAM) has been explored as an alternative for macrocycle formation, including in formal syntheses of this compound. nih.govthegoodscentscompany.comfishersci.nowikipedia.orgsigmaaldrich.comthegoodscentscompany.com

Challenges in the synthesis include controlling the stereochemistry at multiple chiral centers, constructing the sensitive polyene system, and efficiently closing the large macrolactone ring.

Formal Synthesis Approaches

Formal synthesis involves synthesizing a known intermediate in a previously reported total synthesis. This demonstrates a viable route to the target molecule without completing all the final steps. A formal total synthesis of this compound has been reported that included ring-closure by ring-closing alkyne metathesis (RCAM) between C(11) and C(12). wikipedia.orgsigmaaldrich.comthegoodscentscompany.com The resulting triple bond was then transformed into the required trisubstituted trans double bond. wikipedia.orgthegoodscentscompany.com

Semi-Synthesis and Late-Stage Functionalization Strategies

While total synthesis provides access to the complete molecular scaffold, semi-synthetic approaches and late-stage functionalization strategies offer alternative routes to obtain this compound and generate diverse analogs. Semi-synthesis typically involves using a naturally isolated intermediate or a structurally related compound as a starting material and completing the synthesis through chemical transformations. Late-stage functionalization, on the other hand, focuses on introducing functional groups or modifying existing ones at a later stage of a synthesis or on the isolated natural product/intermediate, allowing for rapid generation of diverse compounds from a common advanced precursor. wixsite.comwuxiapptec.com

One strategy for the synthesis of rhizoxin F, a related rhizoxin variant, envisioned the late-stage elaboration of a side chain from a macrocyclic vinyl iodide intermediate using Stille coupling. This vinyl iodide could serve as a versatile intermediate for synthesizing side-chain modified analogs by employing different vinyl stannanes as building blocks. mdpi.com While this example pertains to rhizoxin F, the principle of using advanced intermediates for late-stage diversification is applicable to this compound synthesis and analog generation.

The isolation of rhizoxin analogs from cultured bacterial endosymbionts has also provided access to natural variants and intermediates that can potentially be utilized in semi-synthetic schemes. wikipedia.orgasm.orgresearchgate.netd-nb.info Large-scale fermentation of B. rhizoxinica has been shown to significantly increase the production of antimitotics, facilitating the isolation of known and novel rhizoxin derivatives. researchgate.netd-nb.info

Synthetic Analogs and Derivatives of this compound

The exploration of synthetic analogs and derivatives of this compound is driven by the desire to identify compounds with improved potency, selectivity, or pharmacokinetic properties. mdpi.com

Design principles for this compound analog synthesis often involve modifying key structural features believed to be important for its biological activity, particularly its interaction with tubulin. mdpi.comunibo.it These features include the macrocyclic lactone core, the polyene side chain, and the oxazole (B20620) moiety. wikipedia.orgacs.org Analogs can be designed to explore the impact of variations in:

Polyene side chain modifications: Changes in the length, degree of unsaturation, or substitution pattern of the polyene chain can affect the compound's lipophilicity and interaction with its biological target.

Oxazole ring modifications: The oxazole ring is a key pharmacophore, and modifications or replacements with bioisosteric groups can impact activity and metabolic stability. researchgate.net

Stereochemistry: The stereochemistry of this compound is crucial for its activity, and the synthesis of diastereomers or enantiomers can help elucidate the role of specific chiral centers. acs.orgacs.orgrsc.orgnih.gov

Various synthetic strategies are employed for the preparation of specific this compound analogs, often building upon the methodologies developed for the total synthesis of this compound. These strategies include:

Fragment coupling: Synthesizing key fragments of the molecule independently and then joining them through convergent coupling reactions, such as Wittig, Horner-Wadsworth-Emmons (HWE), or Stille couplings. acs.orgacs.orgrsc.orgnih.gov HWE reactions, in particular, have been widely used in the synthesis of macrocyclic natural products, including this compound, for forming α,β-unsaturated rings and coupling larger building blocks. acs.orgresearchgate.netthieme-connect.com

Macrocyclization strategies: Different approaches to forming the macrocyclic lactone core have been explored, including intramolecular HWE reactions, Stille coupling, and ring-closing alkyne metathesis (RCAM). acs.orgmdpi.comresearchgate.netrsc.org

Introduction of modified side chains: Utilizing different building blocks or reaction sequences to synthesize analogs with variations in the polyene-oxazole side chain. acs.orgmdpi.com For example, the oxazole side chain has been synthesized starting from serine methyl ester, involving cyclization to an oxazoline (B21484) followed by oxidation to the oxazole. acs.org

Late-stage functionalization reactions: Applying selective chemical transformations to introduce functional groups onto pre-synthesized this compound or advanced intermediates. wixsite.comwuxiapptec.com

The development of diverse libraries of this compound derivatives is crucial for comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds with improved properties. mdpi.comnih.gov Strategies for generating such libraries include:

Combinatorial synthesis: Utilizing parallel synthesis techniques to prepare a range of analogs simultaneously by varying building blocks or reaction conditions.

Semi-synthesis from isolated congeners: Leveraging the natural diversity of rhizoxin analogs produced by B. rhizoxinica as starting points for further chemical modification. asm.orgresearchgate.netnih.gov Studies have isolated and identified several rhizoxin analogs from Pseudomonas fluorescens Pf-5, including this compound, WF-1360 B, WF-1360 C, and WF-1360 F. nih.gov

Biosynthetic engineering and mutasynthesis: Modifying the biosynthetic machinery of the producing bacteria (B. rhizoxinica) to generate novel "unnatural" analogs. sci-hub.sesemanticscholar.org Mutasynthesis involves feeding engineered microorganisms with modified precursors that are then incorporated into the natural product scaffold. semanticscholar.org

Biosynthetic Pathway Elucidation

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for rhizoxin (B1680598) biosynthesis is encoded within a large and distinct biosynthetic gene cluster (BGC). The identification of this cluster, referred to as the rhi cluster in Burkholderia rhizoxinica and the rzx cluster in Pseudomonas fluorescens Pf-5, was a critical step in understanding the molecule's formation. nih.govresearchgate.net Genomic mining strategies, including targeted gene inactivation and comparative metabolic profiling of wild-type and mutant strains, were instrumental in linking these specific gene clusters to the production of rhizoxin and its derivatives. nih.govnih.gov In P. fluorescens Pf-5, for instance, insertional mutagenesis in the rzx gene cluster abolished the production of five rhizoxin analogs, confirming the cluster's direct role in their biosynthesis. nih.gov

The rhizoxin BGC is characterized by its hybrid nature, featuring a combination of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) genes. nih.govnih.govresearchgate.net This architecture is common for the biosynthesis of complex natural products that have both polyketide and amino acid-derived moieties. PKS modules are responsible for assembling the carbon backbone of the molecule from simple acyl-CoA precursors, while NRPS modules incorporate amino acids. nih.govnih.gov In the case of rhizoxin, the BGC contains multiple large, modular genes encoding these PKS and NRPS proteins, which function together as a mega-enzymatic assembly line to build the complex macrolide structure. researchgate.netscispace.com

The rhizoxin BGC in P. fluorescens Pf-5 spans a region of approximately 79 kilobases and comprises nine core biosynthetic genes (rzx). nih.gov Analysis of this cluster revealed a high degree of homology to the rhi gene cluster found in the endosymbiont Burkholderia rhizoxinica, suggesting a common evolutionary origin, possibly through horizontal gene transfer. nih.govresearchgate.netd-nb.info The genes within the cluster are organized to encode the multi-domain PKS and NRPS proteins, along with enzymes required for tailoring and modification. Sequence analysis has allowed for the prediction of the function of each gene and the specific domains within the large PKS/NRPS proteins. scispace.comasm.org For example, within the P. fluorescens cluster, sixteen putative β-ketoacyl synthase (KS) domains were identified, which are crucial for the carbon-carbon bond formations during polyketide chain elongation. asm.org

| Gene (Locus Tag) | Deduced Protein | Size (amino acids) | Proposed Function and Domains | Closest Relative | Identity/Similarity |

|---|---|---|---|---|---|

| PFL_2997 | RzxA | 1920 | PKS-NRPS; domains: GNAT, ACP, (KS), HC | PKS-NRPS [Burkholderia sp. B1] | 67% / 77% |

| PFL_2989 | RzxB | 6802 | PKS-NRPS; domains: A, PCP, OXY, (KS), ACP, KS, DH, KR, MT, ACP, KS, DH, KR, ACP, ACP, KS, DH, KR | PKS-NRPS [Burkholderia sp. B1] | 68% / 78% |

| PFL_2990 | RzxC | 5235 | PKS; domains: MT, ACP, KS, KR, MT, ACP, KS, KR, ACP, KS, KR, MT, ACP | PKS [Burkholderia sp. B1] | 69% / 78% |

| PFL_2991 | RzxD | 4159 | PKS; domains: KS, DH, KR, ACP, KS, DH, KR, MT, ACP, (KS) | PKS [Burkholderia sp. B1] | 69% / 77% |

| PFL_2993 | RzxE | 4257 | PKS; domains: (ACP), KS, KR, ACP, KS, DH, KR, ACP, (KS), B, ACP | PKS [Burkholderia sp. B1] | 70% / 80% |

| PFL_2994 | RzxF | 2616 | PKS; domains: KS, DH, KR, ACP, (KS), ACP, TE | PKS [Burkholderia sp. B1] | 69% / 79% |

| PFL_2996 | RzxG | 665 | Acyl transferase | Malonyl CoA-acyl carrier protein transacylase [Burkholderia sp. B1] | 71% / 82% |

| PFL_2995 | RzxH | 403 | Cytochrome P450 monooxygenase | Cytochrome P450 [Burkholderia sp. B1] | 67% / 77% |

| PFL_2992 | RzxI | 257 | S-adenosylmethionine-dependent methyltransferase | Methyltransferase [Burkholderia sp. B1] | 69% / 80% |

Domain Acronyms: A (Adenylation), ACP (Acyl Carrier Protein), B (unknown), C (Condensation), DH (Dehydratase), GNAT (GCN5-related N-acetyltransferase), HC (unknown), KR (Ketoreductase), KS (Ketosynthase), MT (Methyltransferase), OXY (Oxidase), PCP (Peptidyl Carrier Protein), TE (Thioesterase).

Enzymology of Rhizoxin D Biosynthesis

The synthesis of the this compound molecule is a testament to the efficiency and precision of the enzymatic machinery encoded by the BGC. This process involves the coordinated action of PKS and NRPS modules for chain assembly, followed by a series of modifications by tailoring enzymes to yield the final, biologically active compound. nih.govresearchgate.net

The core structure of this compound is assembled by the modular PKS and NRPS enzymes. researchgate.net PKS modules operate in an assembly-line fashion, where each module is responsible for adding a specific two-carbon unit (from malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain. nih.gov Within each PKS module, a set of domains—including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP)—carries out one cycle of chain extension. Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the β-keto group after each condensation step, leading to structural diversity in the backbone. The NRPS modules are responsible for incorporating amino acid building blocks into the structure. nih.gov The specific arrangement and combination of these PKS and NRPS modules, as dictated by the gene cluster, determine the final size and structure of the macrolide ring. researchgate.netscispace.com

After the macrolide backbone is assembled and released from the PKS/NRPS complex, it undergoes several crucial modifications by "tailoring" enzymes. nih.govasm.org These enzymes are encoded by separate genes within the BGC and are essential for converting the initial polyketide product into the final, active form of this compound. The rhizoxin BGC in P. fluorescens, for example, encodes several such enzymes:

Cytochrome P450 Monooxygenases : The gene rzxH is predicted to encode a cytochrome P450 monooxygenase. nih.govscispace.com This class of enzymes is often responsible for oxidative modifications, such as epoxidation. It is speculated that RzxH is involved in the epoxidation of the Δ11,12 double bond found in the rhizoxin structure. asm.org

Methyltransferases : The gene rzxI is predicted to encode an S-adenosylmethionine-dependent methyltransferase. nih.govscispace.com This enzyme is likely required for the O-methylation at a specific hydroxyl group on the rhizoxin molecule. asm.org

Acyltransferases : The rzxG gene encodes a putative acyltransferase, which may be involved in loading the initial building blocks onto the PKS assembly line. nih.govscispace.com

These post-assembly modifications are critical for the biological activity of the final compound.

Precursor Incorporation and Labeling Studies

To confirm the building blocks of the rhizoxin molecule, precursor incorporation studies using stable isotopes have been conducted. Early research on the biosynthesis by Rhizopus chinensis utilized 13C-labeled precursors. rsc.org These experiments demonstrated the incorporation of acetate (B1210297), methionine, serine, and glycine (B1666218) into the rhizoxin structure. rsc.org

Acetate units form the backbone of the polyketide chain.

Methionine , via S-adenosylmethionine (SAM), serves as the donor for the methyl groups introduced by methyltransferase enzymes.

Serine and glycine are incorporated via the NRPS machinery.

These labeling studies provide direct evidence for the origins of the carbon and nitrogen atoms in the final molecule and corroborate the functions predicted by the genomic analysis of the hybrid PKS/NRPS gene cluster.

Genetic Engineering and Synthetic Biology Approaches for Biosynthesis Modification and Optimized Production

The elucidation of the rhizoxin biosynthetic gene cluster has paved the way for genetic engineering and synthetic biology approaches aimed at modifying the pathway and optimizing the production of rhizoxin and its derivatives. sci-hub.se The true producer of rhizoxin was identified not as the fungus Rhizopus microsporus, but its bacterial endosymbiont, Paraburkholderia rhizoxinica. sci-hub.sewikipedia.org This discovery, along with the identification of a homologous gene cluster in Pseudomonas fluorescens, provided the genetic blueprint necessary for targeted manipulation. nih.govresearchgate.net These strategies focus on altering the native biosynthetic machinery to generate novel, potentially improved analogs or to enhance production yields by transferring the entire pathway into more amenable production hosts.

Targeted gene disruption has been a fundamental tool in confirming the function of the rhizoxin biosynthetic gene cluster (rhi or rzx) and in exploring the roles of specific genes within the pathway. These studies have been instrumental in definitively linking the gene cluster to the production of rhizoxin analogs and have enabled the generation of modified compounds.

A key example of this approach is the genomics-guided strategy used to identify the products of a cryptic hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) gene cluster in Pseudomonas fluorescens Pf-5. nih.gov Researchers employed insertional mutagenesis to disrupt rzxB, a gene within the putative rhizoxin biosynthetic cluster. By comparing the metabolite profiles of the wild-type Pf-5 strain with the rzxB mutant, they observed the abrogation of rhizoxin analog production in the mutant. This comparative metabolic profiling confirmed that the gene cluster was responsible for the biosynthesis of five distinct rhizoxin analogs. This work also led to the isolation and characterization of a previously undescribed compound, 22Z-WF-1360 F. nih.gov

Similarly, in the endosymbiont P. rhizoxinica, targeted inactivation of the trans-AT gene rhiG was performed to unequivocally prove the identity of the cloned ~81 kb gene locus as the source of rhizoxin biosynthesis.

These mutagenesis studies not only serve as a definitive method for gene function annotation but also provide a platform for generating novel derivatives and understanding the chemical logic of the biosynthetic assembly line.

Table 1: Results of Insertional Mutagenesis of the rzxB Gene in P. fluorescens Pf-5

| Strain | Genetic Modification | Rhizoxin Analogs Detected | Key Finding | Reference |

| P. fluorescens Pf-5 (Wild-Type) | None | WF-1360 B, WF-1360 C, WF-1360 F, this compound, 22Z-WF-1360 F | Produces a suite of five rhizoxin analogs. | nih.gov |

| P. fluorescens Pf-5 (rzxB mutant) | Insertional inactivation of the rzxB gene | None | Confirmed the rzx gene cluster's responsibility for rhizoxin analog biosynthesis. | nih.gov |

Heterologous expression, which involves transferring a biosynthetic gene cluster from its native producer into a more tractable host organism, is a powerful strategy for improving the production of natural products and for facilitating pathway engineering. The large size and complexity of the rhizoxin gene cluster, a hybrid NRPS/trans-AT PKS system, present challenges for its expression in a surrogate host. researchgate.net However, advances in synthetic biology have enabled the successful transfer of the entire rhizoxin pathway.

In a significant effort to develop more efficient chassis for natural product biosynthesis, researchers successfully transferred the rhizoxin biosynthetic gene cluster from P. rhizoxinica HKI 454 into several Gram-negative bacterial hosts. The recipient strains included genome-reduced Schlegelella brevitalea mutants, Escherichia coli GB05-MtaA, and Pseudomonas putida KT2440. researchgate.net The phiC31 attB loci for site-specific integration of the foreign DNA were introduced into the chromosomes of the host strains to facilitate the stable incorporation of the large gene cluster. This work demonstrates the feasibility of using engineered host strains for the heterologous production of complex polyketides like rhizoxin, opening avenues for yield optimization and combinatorial biosynthesis. researchgate.net

The ability to express the rhizoxin pathway in hosts like E. coli and P. putida is particularly valuable, as these organisms have well-developed genetic tools and are suitable for industrial-scale fermentation, which is not always achievable with the native producing endosymbiont. wikipedia.orgresearchgate.net

Table 2: Host Systems Used for Heterologous Expression of the Rhizoxin Biosynthetic Gene Cluster

| Original Producer | Biosynthetic Gene Cluster | Heterologous Host(s) | Purpose | Reference |

| Paraburkholderia rhizoxinica HKI 454 | Rhizoxin BGC (rhi) | Schlegelella brevitalea (genome-reduced mutants), Escherichia coli GB05-MtaA, Pseudomonas putida KT2440 | To establish efficient heterologous production of rhizoxin in optimized bacterial chassis. | researchgate.net |

Molecular Mechanism of Action

Cellular Target Identification and Validation

The primary intracellular target of Rhizoxin (B1680598) D is the protein β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules. wikipedia.orgresearchgate.netbiorxiv.orgnih.gov This identification stems from observations of its potent antimitotic activity and its direct interference with microtubule-dependent processes. nih.govnih.gov The interaction of Rhizoxin D with β-tubulin disrupts the formation and function of microtubules, which are crucial for various cellular activities, most notably the formation of the mitotic spindle during cell division. wikipedia.orgresearchgate.netnih.gov The validation of β-tubulin as the definitive target has been established through binding assays and functional studies demonstrating that this compound's effects are a direct consequence of this interaction. researchgate.netnih.gov For instance, the sensitivity to rhizoxin is linked to a specific amino acid residue at position 100 of the β-tubulin protein. researchgate.netnih.gov

Interaction with Microtubules and Tubulin

This compound is a potent microtubule-destabilizing agent that profoundly affects the equilibrium between tubulin dimers and microtubule polymers. nih.govnih.gov It actively inhibits the assembly of tubulin into microtubules and can also induce the depolymerization of pre-existing microtubules. wikipedia.orgnih.gov This disruption of microtubule dynamics is the core of its molecular action. nih.gov

This compound binds to a single, specific site on the β-tubulin subunit of the tubulin heterodimer. nih.govkisti.re.kr This binding site is distinct from that of other well-known tubulin inhibitors like colchicine (B1669291) and the vinca (B1221190) alkaloids. nih.govnih.gov Instead, it shares a binding domain with maytansine (B1676224) and its analogs, often referred to as the maytansine-binding site. nih.govkisti.re.krpnas.org

Studies have quantified the binding affinity of rhizoxin to tubulin, revealing a high-affinity interaction. The dissociation constant (Kd) for this binding is approximately 1.7 x 10⁻⁷ M. nih.govkisti.re.kr Competitive binding assays have further elucidated the nature of this site, showing that maytansine analogs like Ansamitocin P-3 act as competitive inhibitors, whereas Vinblastine (B1199706) inhibits rhizoxin binding in a non-fully competitive manner. nih.gov This suggests that while the rhizoxin and vinblastine binding sites are distinct, they may be allosterically coupled. nih.gov A key determinant for rhizoxin sensitivity is the presence of an asparagine residue at position 100 of β-tubulin, which is crucial for high-affinity binding. researchgate.netnih.gov

Table 1: Binding Characteristics of Rhizoxin to Tubulin

| Parameter | Value | Inhibitor | Inhibition Constant (Ki) |

|---|---|---|---|

| Binding Stoichiometry | 1 site per tubulin molecule | Ansamitocin P-3 | 1.3 x 10⁻⁷ M (Competitive) |

| Dissociation Constant (Kd) | 1.7 x 10⁻⁷ M | Vinblastine | 2.9 x 10⁻⁶ M (Not fully competitive) |

This compound is a powerful inhibitor of microtubule polymerization. nih.gov It effectively suppresses the assembly of tubulin dimers into microtubules, a process that is essential for their function. nih.gov Specifically, it has been shown to inhibit tubulin assembly that is promoted by microtubule-associated proteins (MAPs) such as tau. nih.gov This leads to a potent depolarization of the microtubule network within the cell. researchgate.netnih.gov Unlike some other microtubule-targeting agents such as vinblastine, this compound does not induce the self-aggregation of tubulin into non-functional spirals or paracrystals. nih.gov Instead, its primary effect is the prevention of polymer formation and the destabilization of existing polymers. wikipedia.orgnih.gov

High-resolution structural studies, including X-ray crystallography of tubulin in complex with a rhizoxin variant (Rhizoxin F), have provided detailed insights into the binding interaction. nih.govpnas.org These studies confirm that rhizoxin binds to a pocket on β-tubulin located at the interface between two tubulin heterodimers in a microtubule protofilament. researchgate.netnih.gov

The binding site is situated adjacent to the guanine-nucleotide binding site. nih.gov The pocket is formed by several structural elements of β-tubulin, including helices H3′, H11, and H11′, and the loops connecting secondary structures (S3-H3′, S5-H5, and H11-H11′). nih.gov The binding of rhizoxin within this site physically obstructs the longitudinal interactions required for the head-to-tail polymerization of tubulin dimers into protofilaments. pnas.org Structural analysis indicates that the binding of rhizoxin does not induce a significant global conformational change in the tubulin dimer itself. nih.gov

Impact on Cellular Processes

By disrupting the integrity and dynamics of the microtubule cytoskeleton, this compound interferes with numerous essential cellular processes. The most prominent effect is on cell division, as microtubules are the primary components of the mitotic spindle, the machinery responsible for segregating chromosomes into daughter cells. wikipedia.orgnih.gov

The inhibition of mitotic spindle formation by this compound leads to a halt in the cell cycle. wikipedia.orgbiorxiv.org When cells are unable to form a functional spindle, the spindle assembly checkpoint is activated, preventing the cell from progressing from metaphase to anaphase. This results in a characteristic arrest of the cell cycle in the G2/M phase. researchgate.net This mitotic arrest is a direct consequence of the disruption of microtubule polymerization and dynamics, preventing proper chromosome alignment and segregation. researchgate.netnih.gov If the arrest is prolonged, it can ultimately trigger programmed cell death, or apoptosis. nih.gov

Induction of Apoptosis

The primary cytotoxic function of this compound is linked to its potent antimitotic activity. By binding to β-tubulin, this compound disrupts the formation and dynamics of microtubules. nih.govwikipedia.org This interference prevents the assembly of a functional mitotic spindle, a critical structure for chromosome segregation during cell division. wikipedia.orgresearchgate.net Consequently, the cell cycle is arrested at the G2/M phase. nih.gov Prolonged mitotic arrest triggers internal signaling pathways that culminate in programmed cell death, or apoptosis. nih.gov

While it is established that apoptosis is the ultimate fate of cells treated with this compound following cell cycle blockage, the specific downstream signaling cascade has not been extensively detailed in scientific literature. In general, apoptosis is executed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases. nih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.govnih.gov The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8, which then also activates executioner caspases. nih.govnih.gov For this compound, the precise involvement of specific Bcl-2 family members or the activation sequence of caspases remains an area for further investigation.

Modulation of Autophagy

Based on available scientific literature, the modulation of autophagy is not a recognized component of this compound's molecular mechanism of action. Autophagy is a cellular process responsible for the degradation and recycling of cellular components through lysosomes. While autophagy can be modulated by various cellular stressors and therapeutic agents, there is currently no direct evidence to suggest that this compound's cytotoxic effects involve the induction or inhibition of this pathway. The primary mechanism remains its direct action on tubulin dynamics, leading to mitotic arrest and subsequent apoptosis. nih.govwikipedia.org

Comparison with Other Antimitotic Agents (e.g., Vinca Alkaloids, Maytansine)

This compound belongs to a class of microtubule-destabilizing agents, sharing this broad classification with compounds like Vinca alkaloids and maytansine. However, significant differences exist in their specific binding sites and their effects on tubulin.

This compound and maytansine bind to a distinct site on β-tubulin, now commonly referred to as the maytansine site. nih.gov In contrast, Vinca alkaloids (such as vinblastine and vincristine) bind to a separate location known as the vinca domain. nih.govnih.gov Although the maytansine and vinca sites are different, they are located near each other, which explains why agents binding to one site can interfere with the binding of agents to the other. nih.gov

The functional consequences of binding at these different sites also vary. Both this compound and Vinca alkaloids inhibit the polymerization of tubulin into microtubules and can cause the depolymerization of pre-formed microtubules. wikipedia.orgnih.gov However, a key distinction lies in the resulting tubulin aggregates. Vinca alkaloids are known to induce the formation of spiral aggregates of tubulin, a characteristic not shared by this compound or maytansine. wikipedia.org Instead, this compound's interaction leads to the blockage of microtubule growth, effectively "poisoning" the ends of the microtubules.

This table summarizes the key comparative features of these antimitotic agents:

| Feature | This compound | Vinca Alkaloids (e.g., Vinblastine) | Maytansine |

| Primary Target | β-tubulin | β-tubulin | β-tubulin |

| Binding Site | Maytansine site | Vinca domain | Maytansine site |

| Effect on Microtubules | Inhibits polymerization, causes depolymerization | Inhibits polymerization, causes depolymerization | Inhibits polymerization |

| Effect on Tubulin Aggregation | Blocks microtubule growth | Induces spiral aggregates | Blocks microtubule growth |

| Overall Mechanism | Microtubule destabilizer | Microtubule destabilizer | Microtubule destabilizer |

Preclinical and in Vitro Biological Activities

Cytotoxicity in Diverse Cell Lines (excluding human clinical data)

Rhizoxin (B1680598) D, along with other rhizoxin analogs, has demonstrated cytotoxic effects in various cell lines. An in vitro cell-based assay using murine L1210 (leukemia), C38 (colon), and CFU-GM (normal) cells, as well as human H116 (colon), H125 (lung), and leukemia (CEM) cells, was used to assess the general and differential cytotoxicities of pure compounds. nih.gov While rhizoxin itself and other analogs like WF-1360 F and 22Z-WF-1360 F showed activity against all cell lines tested, rhizoxin D generally exhibited weaker activity compared to some of the more potent analogs. nih.gov

Specificity and Selectivity Profiling

Research into the specificity and selectivity of rhizoxin analogs, including this compound, has been conducted. In disk diffusion assays, compounds like WF-1360 F and 22Z-WF-1360 F were active against all tested cell lines but did not show selectivity towards solid-tumor cell lines. nih.gov The relatively weaker toxicity of this compound suggests that the methyl group at the hydroxyl group of C-17, while present in more toxic analogs, may not be sufficient on its own for high toxicity. nih.gov However, this group might contribute to toxicity when combined with other structural features, such as an epoxide at C-11/C-12. nih.gov

Concentration-Dependent Activity (IC50/EC50 values)

The potency of cytotoxic compounds is often expressed by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process or response by 50%. promegaconnections.com Lower IC50 values indicate higher potency. promegaconnections.com While specific IC50 values for this compound across a broad panel of cell lines are less extensively reported compared to rhizoxin or other analogs like WF-1360 F and 22Z-WF-1360 F, studies have noted its weaker activity. For example, WF-1360 F and 22Z-WF-1360 F showed IC50 values of 0.8 and 0.2 ng/ml, respectively, against HCT-116 cells, with 22Z-WF-1360 F's cytotoxicity being similar to rhizoxin itself (IC50 = 0.2 ng/ml). nih.gov this compound was reported as the least toxic among several tested rhizoxin analogs in certain assays, exhibiting inhibition only at higher concentrations (e.g., 20 µg/ml against plant pathogens). nih.gov

Antimitotic and Antiproliferative Activities in Cellular Models

This compound, like rhizoxin, is known to be an antimitotic agent. researchgate.netjst.go.jp Its primary mechanism of action involves binding to β-tubulin, which disrupts microtubule formation and prevents cell division. researchgate.netwikipedia.orgvulcanchem.comvumc.nl This interference with microtubule dynamics leads to the inhibition of mitosis. nih.govvumc.nl Rhizoxin has been shown to block tumor cells in the G₂-M phase of the cell cycle, similar to vinca (B1221190) alkaloids. vumc.nl this compound, being a desepoxy homologue with comparable bioactivity to rhizoxin, is also expected to exert its antiproliferative effects through this tubulin-targeting mechanism. acs.org Studies have demonstrated the potent antiproliferative activity of rhizoxin and its analogs against various human cancer cell lines. nih.govresearchgate.netvumc.nlasm.org

Antifungal and Phytotoxic Activities in Research Models

Rhizoxin was originally isolated from the fungus Rhizopus chinensis and is known for its potent antifungal activity. nih.govvumc.nl It is also the causative phytotoxin responsible for rice seedling blight. nih.gov this compound, as an analog, has also been evaluated for these activities in research models. At concentrations of 20 µg/ml, all tested rhizoxin analogs produced by Pseudomonas fluorescens Pf-5, including this compound, were toxic to the fungal plant pathogen Botrytis cinerea and the oomycete plant pathogen Phytophthora ramorum. nih.gov These compounds inhibited germination and germ tube elongation in B. cinerea and mycelial growth in P. ramorum. nih.gov However, this compound was reported as the least toxic analog tested against these pathogens, showing inhibition only at 20 µg/ml, whereas others were effective at much lower concentrations (0.1 to 1.0 µg/ml). nih.gov Rhizoxin analogs also caused swelling of rice roots, a characteristic symptom of rhizoxin exposure, but were less toxic to pea and cucumber roots. nih.govasm.org

Immunomodulatory Properties (if reported in vitro/preclinically)

Based on the available search results focusing on this compound and its preclinical/in vitro activities, there is no explicit mention or detailed reporting of immunomodulatory properties for this compound in these contexts. The primary focus of the research found is on its cytotoxicity, antimitotic, antifungal, and phytotoxic effects.

Synergistic and Antagonistic Interactions with Other Agents (in vitro/preclinically)

Research into the interactions of this compound with other agents in vitro or preclinical settings is limited in the provided search results specifically for this compound. However, studies on rhizoxin, its related compounds, and other microtubule-targeting agents provide some context. Rhizoxin's interaction with tubulin occurs at a specific binding site on β-tubulin, distinct from the vinca alkaloid site, although interactions can interfere with the formation of the vinca alkaloid binding domain. mdpi.comjcancer.org This distinct binding site suggests potential for different interaction profiles compared to vinca alkaloids. Studies on other anticancer agents, including microtubule inhibitors, sometimes explore synergistic or antagonistic effects in combination therapies in preclinical models. google.com However, specific data regarding synergistic or antagonistic interactions involving this compound were not found within the scope of this search.

Comparative Biological Activity of this compound and its Analogs

This compound is a desepoxy homologue of rhizoxin and is considered a likely biogenetic precursor to rhizoxin. acs.org Studies have investigated the comparative biological activities of this compound and various analogs, revealing insights into the structural features crucial for their activity.

Research indicates that this compound possesses bioactivity and antitumor activities that are equivalent to those of rhizoxin in vitro. acs.org This suggests that the epoxide moieties present in rhizoxin are not strictly required for in vitro activity. acs.org This finding is significant because the in vivo hydrolysis of these epoxides may contribute to the relatively short half-life of rhizoxin in the body, making this compound an intriguing potential therapeutic agent due to its potentially greater stability. acs.org

However, the comparative activity can vary depending on the specific analog and the biological target. For instance, a study evaluating five rhizoxin analogs produced by Pseudomonas fluorescens Pf-5 against fungal and oomycete plant pathogens found that this compound exhibited the weakest activity among the tested compounds. nih.govasm.org In this study, WF-1360 F (2,3-deepoxy-2,3-didehydro-rhizoxin) and its Z-configured isomer, 22Z-WF-1360 F, demonstrated the highest toxicity against Botrytis cinerea and Phytophthora ramorum. nih.govasm.org This suggests that, for activity against these particular plant pathogens, the epoxide at C-11/C-12 may play a significant role, which is absent in this compound. nih.govasm.org WF-1360 C showed intermediate toxicity, while WF-1360 B exhibited moderate toxicity against P. ramorum. nih.govasm.org None of the five analogs produced by P. fluorescens Pf-5 were as toxic as rhizoxin itself against these plant pathogens, indicating the potential importance of the epoxide at C-2/C-3 for this type of activity. asm.org

Despite showing weaker activity against certain plant pathogens compared to some analogs, this compound has demonstrated potent antitumor and antifungal bioactivity in other contexts. acs.org Early studies on rhizoxin and its homologues suggested that the hydroxyl group at C-13 is important for tubulin binding, while the two epoxy groups in rhizoxin are not essential for inhibiting tubulin polymerization. vumc.nl

Further research on rhizoxin derivatives, including methylated seco-rhizoxin derivatives, has shown that some analogs can be significantly more potent than rhizoxin itself in terms of antiproliferative activity. researchgate.net More stable didesepoxy rhizoxin analogues have also been obtained, highlighting ongoing efforts to develop derivatives with improved properties. researchgate.net

The comparative biological activity of this compound and its analogs underscores the importance of specific structural features, such as epoxide moieties and hydroxyl groups, in mediating their interactions with biological targets and influencing their potency across different organisms and cell types.

Comparative Activity Against Plant Pathogens (Botrytis cinerea and Phytophthora ramorum) nih.govasm.org

| Compound | Activity Level (vs. B. cinerea and P. ramorum) |

| WF-1360 F | Most Toxic |

| 22Z-WF-1360 F | Most Toxic |

| WF-1360 B | Moderate Toxicity (P. ramorum) |

| WF-1360 C | Intermediate Toxicity |

| This compound | Weakest Activity |

| Rhizoxin | Most Toxic (among compounds tested from Pf-5) |

In Vitro Antitumor Activity

Studies have indicated that this compound exhibits antitumor activity equivalent to that of rhizoxin in vitro. acs.org Rhizoxin itself has shown potent inhibition of cancer cell growth in vitro, with IC₅₀ values in the single-digit nM or even sub-nM range against certain cell lines. nih.gov For example, rhizoxin had an IC₅₀ value of 0.16 nM against the mouse P388 leukemia cell line. nih.gov Rhizoxin has also demonstrated higher cytotoxicity against vincristine- and doxorubicin-resistant human leukemia sublines compared to vincristine. vumc.nl

| Compound | In Vitro Antitumor Activity | Notes |

| This compound | Equivalent to Rhizoxin | Based on studies acs.org |

| Rhizoxin | Potent | IC₅₀ in nM range for some cell lines nih.gov |

Summary of Key Structural Influences on Activity

Based on comparative studies:

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophores and Key Structural Motifs

Research on rhizoxin (B1680598) and its analogs, including Rhizoxin D, has shed light on the crucial structural features necessary for their interaction with tubulin. A shared pharmacophore has been identified for rhizoxin F, maytansine (B1676224), and PM060184, all of which bind to a common site on β-tubulin, distinct from the vinca (B1221190) alkaloid binding site. pnas.orgpnas.org This pharmacophore is characterized by key interaction points with the protein, including hydrogen bonds formed between carbonyl groups and β-tubulin residues Asn102 and Lys105. pnas.orgpnas.org Additionally, hydrogen bonds between hydroxyl/carbonyl oxygens and Val181, as well as hydrophobic interactions involving methyl groups within a pocket defined by β-tubulin residues Asn101, Asn102, Val182, Phe404, and Tyr408, are considered vital. pnas.orgpnas.org These interactions, coupled with hydrophobic contacts from the side chain and macrocyclic core, are deemed essential for optimal activity. pnas.org

Impact of Specific Structural Modifications on Biological Activity

Modifications to the structure of this compound and its analogs can lead to significant changes in their biological activity. SAR studies systematically explore the effects of altering different parts of the molecule.

Influence of Epoxide Moiety (e.g., comparison with Rhizoxin)

A key structural difference between this compound and rhizoxin is the absence of the epoxide functionalities in this compound. acs.orgnih.gov Comparative studies have shown that this compound, the desepoxy analog, exhibits comparable bioactivity and antitumor activity to rhizoxin in vitro. acs.org This observation suggests that the epoxide groups found in rhizoxin are not absolutely required for in vitro activity. acs.org However, evidence from studies on other rhizoxin analogs, such as WF-1360 F, indicates that the epoxide at the C-11/C-12 position can be important for biological activity, as shown by differences in toxicity compared to this compound. nih.gov In phytotoxicity assays against rice and toxicity assays against plant pathogens, this compound demonstrated weaker activity compared to WF-1360 F and 22Z-WF-1360 F. nih.gov This comparison implies that while the epoxide may not be universally essential, its presence or absence in this compound contributes to variations in potency depending on the specific biological system or target involved.

Conformational Analysis and its Relation to Activity

Conformational analysis is a valuable tool for understanding how the inherent flexibility of polyketide natural products, including macrolides like this compound, influences their interaction with biological targets. rsc.orgnih.gov The biological activity of a small molecule is contingent upon its ability to adopt a conformation that facilitates optimal interactions with the binding site of its receptor. rsc.orgnih.gov Although the provided information does not detail specific conformational analysis studies focused solely on this compound, the general principles apply. Research on other polyketides has demonstrated that structural features influence conformational preferences, and techniques such as NMR spectroscopy and computational modeling are employed to identify low-energy conformers. rsc.orgnih.gov Elucidating the preferred conformation of this compound in solution and its conformation when bound to tubulin is crucial for interpreting SAR data and informing the design of novel analogs with potentially improved activity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Analytical and Research Methodologies

Extraction and Isolation Techniques for Academic Research

The initial step in studying naturally occurring Rhizoxin (B1680598) D involves its extraction and isolation from the source organism. Rhizoxin D is a known metabolite produced by endosymbiotic bacteria, such as Mycetohabitans rhizoxinica (formerly Burkholderia rhizoxina), residing within the fungal mycelium of Rhizopus microsporus. researchgate.netacs.orgethz.chasm.org

A common approach for isolating rhizoxin analogs, including this compound, from bacterial cultures involves large-scale fermentation of the producing organism. researchgate.netnih.gov The culture broth is typically extracted with an organic solvent, such as ethyl acetate (B1210297). nih.govfrontiersin.org The resulting crude extract contains a mixture of metabolites. frontiersin.org

Further purification steps are then employed to isolate individual compounds like this compound. Vacuum liquid chromatography over silica (B1680970) gel using a stepwise gradient of solvents (e.g., hexane-ethyl acetate and ethyl acetate-MeCN) can be used to fractionate the crude extract. nih.gov These fractions are then subjected to further separation using techniques like reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov For example, reversed-phase HPLC with a C18 column and a solvent system of MeCN-H2O containing acetic acid has been successfully used to yield purified this compound and other analogs. nih.gov

Studies have shown that cultivating the bacterial endosymbiont in pure culture can lead to significantly elevated production of antimitotics compared to the symbiotic fungal culture. researchgate.netacs.org This highlights the importance of optimizing fermentation and extraction protocols for efficient isolation.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, UV-Vis, IR) for Structural Elucidation and Confirmation in Research

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) or Electron Ionization Mass Spectrometry (EIMS), is used to determine the molecular weight and elemental formula of this compound and its analogs. asm.orgnih.gov For instance, HREIMS data can confirm the molecular formula, and the presence of specific peaks in the mass spectrum can indicate the presence of certain structural features. nih.gov LC-MS is also widely used for the identification and characterization of novel metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY), is critical for determining the complete structure of this compound. nih.govresearchgate.net By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, researchers can piece together the connectivity and stereochemistry of the molecule. nih.govresearchgate.netias.ac.in For example, ¹H-¹H-correlation spectroscopy and heteronuclear multiple-bond coherence NMR spectra have been used to delineate the typical rhizoxin scaffold, including the 16-member lactone ring system and the branching conjugated linear side chain bearing a terminal methyl-oxazole ring. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, such as conjugated double bonds, in the this compound molecule. The UV spectrum of rhizoxin analogs typically shows characteristic absorption maxima (e.g., at 295, 310, and 320 nm), which can aid in their detection and identification during chromatographic analysis. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in this compound, such as hydroxyl, carbonyl, and alkene groups, based on their characteristic absorption frequencies. ias.ac.inresearchgate.netdb-thueringen.de

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of isolated this compound and for its quantification in various research samples. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of rhizoxin analogs. researchgate.netnih.govfrontiersin.org Reversed-phase HPLC with UV or photodiode array detection is commonly employed to monitor the separation process and detect the presence of rhizoxin derivatives based on their characteristic UV profiles. nih.govfrontiersin.org HPLC is also used for the quantitative determination of compounds. turkjps.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capability of HPLC with the detection power of mass spectrometry. nih.govrsc.org LC-MS is extensively used for the identification, characterization, and quantification of rhizoxin and its derivatives in complex mixtures, such as biological extracts. frontiersin.orgnih.govacs.orgbiorxiv.orgbiorxiv.org LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity for targeted analysis and quantification, allowing for the monitoring of specific mass transitions corresponding to the analyte of interest. nih.govmdpi.comnih.gov This is particularly useful for analyzing samples with low concentrations of this compound or in the presence of interfering matrix components. rsc.orgmdpi.com

LC-MS methods are crucial for confirming the presence of rhizoxin congeners in bacterial extracts and for comparing metabolite profiles of different strains. nih.govfrontiersin.orgbiorxiv.org Accurate quantification using LC-MS can be challenging due to matrix effects, which can suppress or enhance the analyte signal. rsc.orgmdpi.com Strategies such as using stable isotope-labeled internal standards can help to improve the accuracy of quantification. mdpi.com

Biochemical Assays for Target Interaction and Enzyme Studies

Biochemical assays are employed to investigate the interaction of this compound with its biological targets and to study the enzymes involved in its biosynthesis or metabolism. Rhizoxin is known to exert its biological effects by binding to β-tubulin, thereby interfering with microtubule dynamics. ethz.chnih.gov

Tubulin binding experiments are a key type of biochemical assay used to assess the affinity and mechanism of interaction between this compound and tubulin. researchgate.netacs.org These assays can help to quantify the potency of this compound in disrupting tubulin assembly or promoting microtubule depolymerization. ethz.ch Studies have revealed that certain rhizoxin derivatives can be significantly more active than rhizoxin itself in tubulin binding experiments. researchgate.netacs.org

Enzyme assays are used to study the activity of enzymes involved in the biosynthesis of rhizoxin and its analogs. For example, studies on the biosynthesis of related cofactors in Paraburkholderia rhizoxinica have utilized enzyme assays to investigate the specificity of enzymes like guanylyltransferase CofC. acs.orgbiorxiv.org These assays can help to understand the enzymatic steps involved in the production of this compound and potentially identify targets for modulating its biosynthesis. In vitro enzyme assays have also been used to study the unusual branching module of the rhizoxin polyketide synthase, revealing its ability to stereoselectively introduce branches. researchgate.net

Cell-Based Assays for Biological Activity Profiling (e.g., proliferation, cell cycle, apoptosis assays)

Cell-based assays are widely used to evaluate the biological activity of this compound in a cellular context. These assays can provide insights into its effects on cell growth, division, viability, and programmed cell death.

Cell proliferation assays measure the rate of cell growth and division in the presence of this compound. biocompare.comnih.govbdbiosciences.com Techniques such as measuring DNA synthesis (e.g., using BrdU or EdU incorporation) or tracking cell division with fluorescent dyes can be employed. biocompare.comnih.govbdbiosciences.com Rhizoxin and its analogs are known to be potent inhibitors of cancer cell growth in vitro, with reported IC₅₀ values in the nanomolar or even sub-nanomolar range. ethz.chmdpi.com Cell-based screens have been developed to identify antimitotic compounds, including rhizoxin analogs, by detecting cells arrested in mitosis. researchgate.net

Cell cycle assays analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). Since this compound targets tubulin and interferes with microtubule function, it can cause mitotic arrest (accumulation of cells in the M phase). ethz.ch Techniques like flow cytometry with DNA-binding dyes (e.g., propidium (B1200493) iodide) are commonly used for cell cycle analysis. nih.govbdbiosciences.com High content imaging can also be used for cell cycle analysis, allowing for the multiplexing of various parameters. nih.gov

Apoptosis assays detect programmed cell death induced by this compound. biocompare.comnih.govbdbiosciences.com Methods include assessing changes in cell morphology, DNA fragmentation, and the activation of caspases (key enzymes in the apoptotic pathway). biocompare.comnih.gov Flow cytometry and imaging-based assays can be used to detect apoptotic markers. biocompare.comnih.govbdbiosciences.com

Cell-based assays have demonstrated the potent cytotoxic and antiproliferative activities of rhizoxin analogs against various cell lines, including human cancer cell lines. researchgate.netacs.orgnih.gov For instance, this compound was found to exhibit inhibition of fungal pathogens at a concentration of 20 µg/ml, while other analogs like WF-1360 F and 22Z-WF-1360 F were more toxic at lower concentrations (0.1 to 0.5 µg/ml). nih.gov The sensitivity of Protostelium aurantium to rhizoxin S2 in a toxicity assay was comparable to its cytotoxic concentration against human HeLa cells. biorxiv.org

Here is a table summarizing some research findings on the biological activity of this compound and related analogs:

| Compound | Organism Tested | Activity Measured | Concentration/IC₅₀ | Reference |

| This compound | Botrytis cinerea | Inhibition of mycelial growth | 20 µg/ml | nih.gov |

| This compound | Phytophthora ramorum | Inhibition of mycelial growth | 20 µg/ml | nih.gov |

| WF-1360 F | Botrytis cinerea | Inhibition of mycelial growth | 0.1-0.5 µg/ml | nih.gov |

| 22Z-WF-1360 F | Botrytis cinerea | Inhibition of mycelial growth | 0.1-0.5 µg/ml | nih.gov |

| WF-1360 B | Phytophthora ramorum | Inhibition of mycelial growth | 0.5-1.0 µg/ml | nih.gov |

| Rhizoxin S2 | Protostelium aurantium | Toxicity (IC₅₀) | 58 nM | nih.gov |

| Rhizoxin S2 | Human HeLa cells | Cytotoxicity (CC₅₀) | 239 nM | biorxiv.org |

| Methylated seco-rhizoxin derivatives | Various cell lines | Antiproliferative activity | 1000-10000x more active than rhizoxin | researchgate.netacs.org |

Advanced Imaging Techniques for Cellular Studies

Advanced imaging techniques are valuable tools for visualizing the effects of this compound at the cellular and subcellular levels. These methods can provide detailed spatial and temporal information about its interactions with cellular components and the resulting cellular responses.

Fluorescence microscopy is used to visualize cellular structures and processes. In the context of rhizoxin research, fluorescence microscopy has been used to confirm the presence of bacterial endosymbionts within fungal mycelium, often by using fluorescently labeled bacteria. researchgate.netbiorxiv.orgnih.govoup.com This technique can also be used to observe the effects of rhizoxin on cellular morphology and the organization of the cytoskeleton, particularly microtubules, which are the primary target of rhizoxin. elifesciences.orgmolbiolcell.org

Confocal laser scanning microscopy provides high-resolution images of cellular structures and allows for the optical sectioning of samples. This technique has been used to localize bacterial endosymbionts within fungal cells. elifesciences.org

Transmission electron microscopy (TEM) and freeze-fracture EM offer even higher resolution imaging, allowing for the visualization of the ultrastructure of cells and the localization of bacteria within the fungal cytosol. elifesciences.org

Imaging-based screens have been developed to identify compounds that perturb cellular processes like cell and chloroplast division, which could be applied to study the effects of this compound. molbiolcell.org These screens can involve monitoring the organization of cytoskeletal structures like microtubules using fluorescent reporters. molbiolcell.org

These advanced imaging techniques complement biochemical and cell-based assays by providing visual evidence of the cellular impact of this compound and helping to elucidate its mechanism of action.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Rhizoxin (B1680598) D Analogs with Improved Potency or Specificity

A primary focus of future research will be the rational design and synthesis of novel Rhizoxin D analogs with enhanced therapeutic properties. While this compound exhibits potent cytotoxicity, its lack of selectivity can lead to off-target effects. nih.gov The development of analogs with improved potency against specific cancer cell lines or fungal pathogens, coupled with reduced toxicity towards healthy cells, is a critical objective.

Structure-activity relationship (SAR) studies will continue to be instrumental in this endeavor. By systematically modifying the core macrolide structure and its side chains, researchers can identify key pharmacophores responsible for biological activity. For instance, modifications to the C-22 position of related macrolides have been shown to influence fungal versus human calcineurin specificity, suggesting a promising strategy for developing fungal-specific this compound analogs. nih.gov

The total synthesis of this compound has been achieved through various routes, often involving the coupling of smaller, stereochemically defined subunits. acs.orgfigshare.comresearchgate.net These synthetic strategies provide a versatile platform for introducing chemical modifications that would be difficult or impossible to achieve through semisynthesis. Future synthetic efforts will likely focus on developing more efficient and scalable routes to facilitate the rapid generation of diverse analog libraries for biological screening.

Key areas for analog design and synthesis include:

Modification of the oxazole (B20620) side chain: Alterations to the side chain could enhance binding affinity and selectivity for specific tubulin isotypes.

Epoxide functionalization: The epoxide moiety is crucial for activity, and modifications in this region could modulate reactivity and biological profile.

Macrocycle conformation: Introducing conformational constraints or flexible linkers within the macrolide ring could lead to analogs with altered binding modes and improved specificity.

The following table summarizes some known Rhizoxin analogs and their reported activities, highlighting the potential for discovering compounds with differential toxicities.

| Compound | Reported Activity | Reference |

| WF-1360 F | Most toxic against Botrytis cinerea and Phytophthora ramorum among tested analogs. | nih.gov |

| 22Z-WF-1360 F | A newly described analog, also highly toxic against the tested plant pathogens. | nih.gov |

| This compound | Exhibited the least toxicity among the analogs tested against the aforementioned pathogens. | nih.gov |

| WF-1360 B | Showed toxicity against P. ramorum at low concentrations. | nih.gov |

| WF-1360 C | Displayed intermediate levels of toxicity against the tested pathogens. | nih.gov |

Deeper Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

A thorough understanding of the biosynthetic pathway of this compound is essential for developing novel production strategies and engineering the biosynthesis of new analogs. While the gene cluster responsible for rhizoxin biosynthesis has been identified in Mycetohabitans rhizoxinica (formerly Burkholderia rhizoxinica), the precise functions of all the enzymes involved are not yet fully understood. nih.govnih.gov

Future research will likely focus on the detailed characterization of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules involved in constructing the macrolide backbone and incorporating the oxazole side chain. nih.gov Elucidating the mechanisms of key enzymatic steps, such as epoxidation, hydroxylation, and cyclization, will provide valuable insights into how nature assembles this complex molecule. rsc.orgresearchgate.net

Key research questions to be addressed include:

What are the specific substrates and catalytic mechanisms of each enzyme in the pathway?

How is the stereochemistry of the molecule controlled during biosynthesis?

What are the regulatory mechanisms that govern the expression of the rhizoxin biosynthetic gene cluster?

By answering these questions, researchers can potentially manipulate the biosynthetic pathway to produce novel this compound analogs with altered structures and biological activities. This could be achieved through techniques such as precursor-directed biosynthesis, gene knockout, or heterologous expression of the biosynthetic pathway in a more tractable host organism. researchgate.net

Development of this compound as a Chemical Probe for Fundamental Biological Research

The potent and specific interaction of this compound with β-tubulin makes it a valuable tool for studying the cytoskeleton and its role in various cellular processes. nih.gov As a chemical probe, this compound can be used to dissect the intricate dynamics of microtubule polymerization and depolymerization, which are fundamental to cell division, intracellular transport, and cell motility. smolecule.com

Future applications of this compound as a chemical probe could involve:

Live-cell imaging: Fluorescently labeled this compound analogs could be synthesized to visualize microtubule dynamics in real-time, providing unprecedented insights into the spatiotemporal regulation of the cytoskeleton.

Proteomics and interactomics: Affinity-based probes derived from this compound could be used to identify novel tubulin-binding proteins and other cellular factors that modulate microtubule function.

Studying microtubule-dependent processes: this compound can be used to acutely perturb microtubule function, allowing researchers to investigate the role of the cytoskeleton in complex biological phenomena such as neuronal development, immune cell function, and viral infection.

The development of photo-activatable or "caged" this compound analogs would provide even greater temporal and spatial control over microtubule disruption, enabling more precise investigations of cellular processes.

Exploration of Novel Biological Targets and Mechanisms of Action Beyond Microtubules

Future research in this area could employ a variety of approaches, including:

Chemical proteomics: Using this compound-based affinity probes to pull down interacting proteins from cell lysates, followed by mass spectrometry-based identification.

Phenotypic screening: Screening libraries of this compound analogs against a wide range of cell-based assays to identify compounds with novel or unexpected biological activities.

Computational modeling: Using molecular docking and other in silico methods to predict potential off-target interactions based on the three-dimensional structure of this compound.

The discovery of novel biological targets for this compound could open up new therapeutic avenues and provide fresh insights into fundamental cellular processes. For instance, if this compound is found to modulate the activity of a key signaling protein, this could lead to the development of a new class of drugs for diseases that are currently difficult to treat.

Integration of Computational Chemistry and Machine Learning for SAR and Analog Design

The integration of computational chemistry and machine learning is poised to revolutionize the process of drug discovery and development, and these approaches are highly applicable to the study of this compound. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel this compound analogs based on their chemical structures. nih.gov These models can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources. mdpi.com

Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to identify complex patterns that are not readily apparent to human researchers. mdpi.com These algorithms can then be used to generate novel this compound analogs with desired properties, such as improved potency, increased selectivity, or enhanced metabolic stability. mdpi.com

Specific applications of computational approaches include:

Virtual screening: Using molecular docking simulations to screen large virtual libraries of compounds for their ability to bind to the rhizoxin-binding site on tubulin.

De novo design: Employing generative models to design novel chemical structures that are predicted to have high affinity and selectivity for the target. nih.gov

ADMET prediction: Using machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogs, which is crucial for their development as drugs.

The synergy between computational and experimental approaches will be essential for accelerating the discovery of next-generation this compound-based therapeutics.

Advances in Production Methods through Synthetic Biology and Fermentation Optimization

The natural production of this compound by the endosymbiotic bacterium Mycetohabitans rhizoxinica is often low, which can be a bottleneck for further research and development. nih.gov Synthetic biology and fermentation optimization offer promising strategies to enhance the production of this compound and its analogs. researchgate.net

Synthetic biology approaches may include:

Heterologous expression: Transferring the this compound biosynthetic gene cluster into a more genetically tractable and high-producing host organism, such as Escherichia coli or Saccharomyces cerevisiae. uq.edu.au

Metabolic engineering: Modifying the metabolic pathways of the producing organism to increase the supply of precursors for this compound biosynthesis. researchgate.net

Refactoring the biosynthetic gene cluster: Re-designing the gene cluster with optimized promoters, ribosome binding sites, and other regulatory elements to enhance expression levels.

Fermentation optimization will focus on:

Media optimization: Developing defined or semi-defined fermentation media that support high-density growth and robust this compound production.

Process parameter optimization: Systematically optimizing fermentation parameters such as temperature, pH, aeration, and feeding strategies.

Strain improvement: Using classical mutagenesis and screening or modern genetic engineering techniques to develop high-producing strains of Mycetohabitans rhizoxinica.

These advances in production methods will be critical for providing a sustainable and cost-effective supply of this compound and its analogs for preclinical and potentially clinical development.

Q & A

Q. What are the key structural features of Rhizoxin D that influence its bioactivity?

this compound (3) is a 16-membered macrocyclic lactone with two trisubstituted epoxide moieties and a conjugated diene system (Figure 1) . Its bioactivity, including antitumor properties, is attributed to the stereochemical configuration of the epoxide groups and the rigidity of the macrocycle. Methodologically, nuclear magnetic resonance (NMR) analysis (e.g., and chemical shifts) combined with density functional theory (DFT) calculations (e.g., mPW1PW91/6-31G(d)-IEFPCM) is critical for verifying structural integrity and correlating features with activity .

Q. How is this compound synthesized, and what are the critical steps in its asymmetric total synthesis?

The total synthesis of this compound employs catalytic asymmetric allylation and a modified Julia–Lithgoe protocol to establish stereochemistry at C9-C10 and C20-C21 alkenes (Scheme 1) . Key steps include:

- Stereoselective epoxidation using chiral catalysts to ensure correct configuration.

- Macrocyclization via ring-closing metathesis (RCM) to form the lactone core. Experimental protocols require rigorous characterization (e.g., HPLC for purity >95%, NMR for stereochemical confirmation) and comparison with natural isolates .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, particularly in establishing stereochemistry?

Challenges include:

- Stereochemical control at multiple chiral centers (e.g., C2, C3, C9, C10), which demands precise use of asymmetric catalysis (e.g., Keck’s catalytic allylation) .

- Macrocycle instability during RCM, requiring optimized reaction conditions (e.g., Grubbs catalysts, low concentrations). Solutions involve iterative retesting of reaction parameters (temperature, solvent polarity) and validation via X-ray crystallography or NOESY NMR .

Q. How do computational methods aid in the structural elucidation of this compound and its derivatives?

DFT calculations (e.g., mPW1PW91/6-31G(d)-IEFPCM) predict and NMR chemical shifts with mean absolute deviations (CMAD) <1 ppm, enabling rapid identification of structural anomalies or in situ transformations (e.g., ring contraction) . For example, computational modeling of this compound’s macrocycle confirmed its preference for a twisted conformation, which aligns with its binding affinity for β-tubulin .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC values across studies often stem from:

- Purity variations (e.g., trace impurities in synthetic batches vs. natural isolates).

- Assay conditions (e.g., cell line specificity, solvent effects). To address these, researchers should:

- Standardize purity assessments (HPLC-MS, elemental analysis) .

- Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) with controlled solvent systems (e.g., DMSO concentration ≤0.1%) .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s mechanism of action?

- In vitro tubulin polymerization assays : Monitor inhibition kinetics using fluorescence-based assays (e.g., colchicine site competition) .

- Crystallography : Co-crystallize this compound with β-tubulin to resolve binding modes (PDB deposition recommended) .

- Transcriptomic profiling : Use RNA-seq to identify downstream pathways affected by this compound in cancer cells .

Q. What are best practices for validating the identity of synthetic this compound?

- Multi-technique characterization : Combine NMR (, , COSY, HSQC), high-resolution mass spectrometry (HRMS), and optical rotation measurements .

- Bioassay correlation : Compare synthetic and natural isolates in cytotoxicity assays (e.g., NCI-60 panel) to confirm functional equivalence .